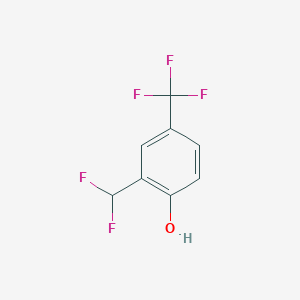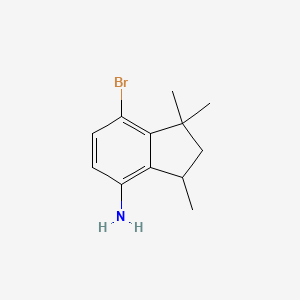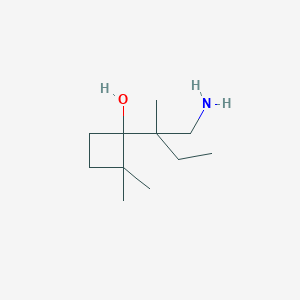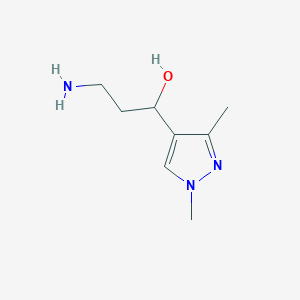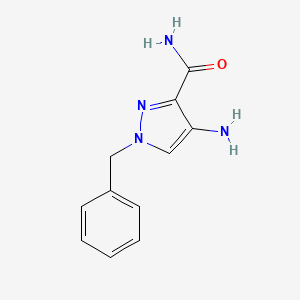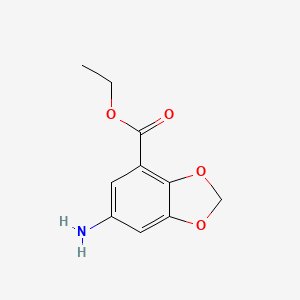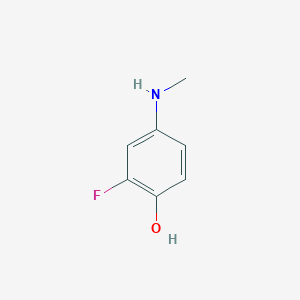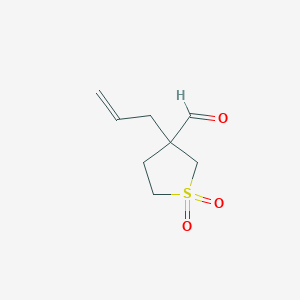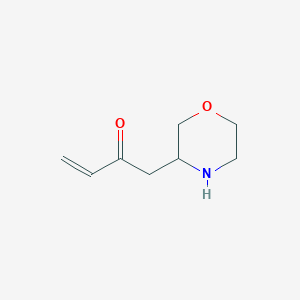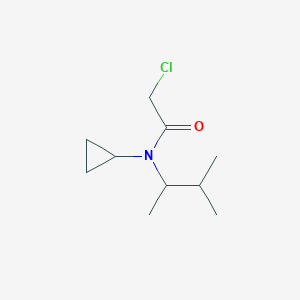
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide is an organic compound with the molecular formula C10H18ClNO. It is a derivative of acetamide, characterized by the presence of a chloro group, a cyclopropyl group, and a 3-methylbutan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropylamine+2-chloroacetyl chloride→2-chloro-N-cyclopropylacetamide
This intermediate is then reacted with 3-methylbutan-2-amine under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds
Applications De Recherche Scientifique
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl and 3-methylbutan-2-yl groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-chloro-N-cyclopropylacetamide
- N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide
Comparison
Compared to similar compounds, 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide is unique due to the presence of both the cyclopropyl and 3-methylbutan-2-yl groups. These groups confer distinct chemical and physical properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H18ClNO |
|---|---|
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18ClNO/c1-7(2)8(3)12(9-4-5-9)10(13)6-11/h7-9H,4-6H2,1-3H3 |
Clé InChI |
OOEMRNHPYOXAIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)N(C1CC1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


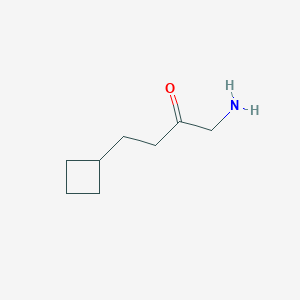
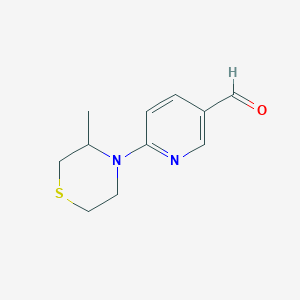

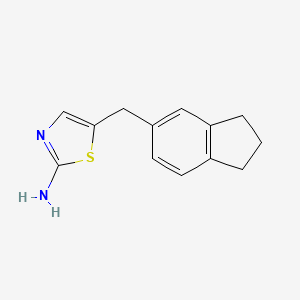
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
